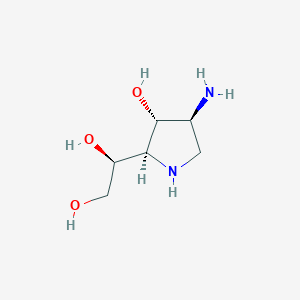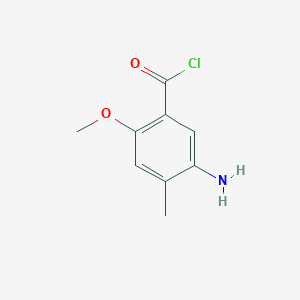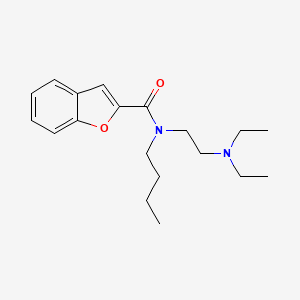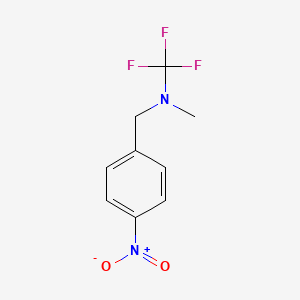
1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine is an organic compound with the molecular formula C9H9F3N2O2. It is typically a solid compound, appearing as white to pale yellow crystals . This compound is notable for its trifluoromethyl group and nitrobenzyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine involves several steps. One common method includes the reaction of 1,1,1-trifluoroacetone with N-methylamine and 4-nitrobenzyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitrobenzyl derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrobenzyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine can be compared with similar compounds such as:
1,1,1-Trifluoro-N-methyl-N-(4-chlorobenzyl)methanamine: This compound has a chlorobenzyl group instead of a nitrobenzyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-N-methyl-N-(4-methylbenzyl)methanamine:
1,1,1-Trifluoro-N-methyl-N-(4-hydroxybenzyl)methanamine: The hydroxybenzyl group introduces additional hydrogen bonding capabilities, affecting the compound’s interactions and stability.
This compound stands out due to its unique combination of trifluoromethyl and nitrobenzyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9F3N2O2 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methyl-N-[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(9(10,11)12)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3 |
InChI-Schlüssel |
CHTJXAOAVZOMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



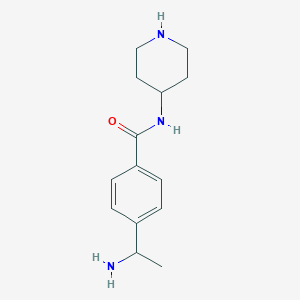


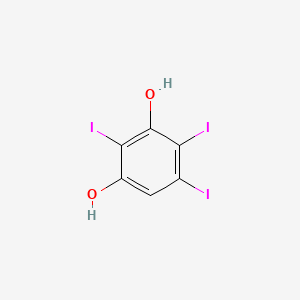
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
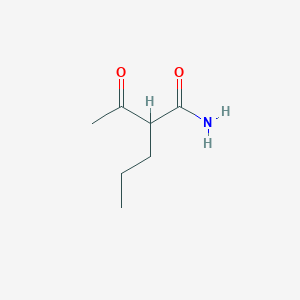

![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
